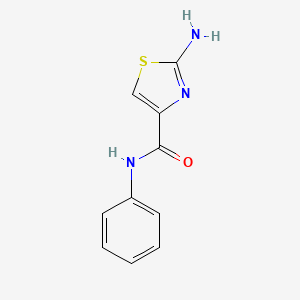

2-amino-N-phenyl-1,3-thiazole-4-carboxamide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the thiazole ring serves as the parent structure, and the substituents are numbered according to their positions on the heterocycle. The Chemical Abstracts Service registry number for this compound is 1340272-93-6, which provides a unique identifier for this specific chemical entity in databases and literature.

The nomenclature system reflects the structural hierarchy where the thiazole ring (1,3-thiazole) constitutes the core heterocyclic framework. The amino group is positioned at the 2-position of the thiazole ring, while the carboxamide functionality is located at the 4-position. The phenyl substituent is attached to the nitrogen atom of the carboxamide group, which is indicated by the "N-phenyl" designation in the compound name. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Alternative nomenclature systems may describe this compound using different conventions, but the International Union of Pure and Applied Chemistry name remains the standard reference. The compound's InChI (International Chemical Identifier) string provides an additional layer of structural specification: InChI=1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14). The corresponding InChI key, FHSQXKSCDPRDRB-UHFFFAOYSA-N, serves as a condensed representation for database searches and computational applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C10H9N3OS, representing the precise atomic composition of the compound. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight calculations based on this formula yield a value of 219.26 to 219.27 grams per mole, with slight variations in reported precision across different sources.

| Parameter | Value | Source Reference |

|---|---|---|

| Molecular Formula | C10H9N3OS | |

| Molecular Weight | 219.26-219.27 g/mol | |

| Carbon Atoms | 10 | |

| Hydrogen Atoms | 9 | |

| Nitrogen Atoms | 3 | |

| Oxygen Atoms | 1 | |

| Sulfur Atoms | 1 |

The molecular composition analysis reveals the compound's classification as a sulfur-containing heterocycle with multiple nitrogen functionalities. The presence of three nitrogen atoms contributes significantly to the compound's potential for hydrogen bonding and electronic interactions. The carbon-to-hydrogen ratio of 10:9 indicates a relatively high degree of unsaturation, consistent with the presence of aromatic rings and the thiazole heterocycle. The single oxygen atom is incorporated within the carboxamide functional group, while the sulfur atom forms an integral part of the thiazole ring system.

Computational analysis of the molecular weight distribution shows that the aromatic components (phenyl ring and thiazole ring) constitute the major portion of the molecular mass. The precise molecular weight determination is essential for analytical applications, including mass spectrometry identification and quantitative analysis. The molecular formula also provides insights into the compound's potential reactivity patterns, particularly regarding nucleophilic and electrophilic reaction sites.

Structural Isomerism and Tautomeric Considerations

The structural analysis of this compound reveals several important isomeric and tautomeric possibilities that influence its chemical behavior and biological activity. Research on aminothiazole derivatives has demonstrated that amino-thiazole compounds exhibit amine-imine tautomerism, which represents a significant structural consideration for this compound class. The presence of the amino group at the 2-position of the thiazole ring provides the potential for tautomeric equilibrium between the amino form and the corresponding imine tautomer.

Crystallographic studies of related aminothiazole compounds have shown that these molecules can adopt imine forms in solid-state structures, indicating the stability of the tautomeric variants under specific conditions. The tautomeric behavior is particularly influenced by environmental factors such as solvent polarity, temperature, and intermolecular interactions. In the case of this compound, the tautomeric equilibrium may be affected by the electron-withdrawing nature of the carboxamide group and the conjugation with the phenyl ring.

The structural isomerism considerations extend beyond tautomerism to include positional isomers within the thiazole ring system. Research has identified that positional isomers of aminothiazole derivatives exhibit distinguishable chemical reactivities and solid-state packing patterns. The specific positioning of the amino group at the 2-position and the carboxamide at the 4-position in this compound creates a unique electronic distribution that influences both its chemical properties and intermolecular interactions.

The conformational flexibility of the compound is primarily associated with the rotation around the carbon-nitrogen bond connecting the carboxamide group to the phenyl ring. This rotational freedom allows for different spatial arrangements of the phenyl substituent relative to the thiazole ring plane, potentially leading to conformational isomers with distinct energetic profiles and biological activities.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of thiazole-containing compounds provide valuable insights into the three-dimensional structural arrangements and intermolecular packing patterns relevant to this compound. Research on related 2-amino-1,3-thiazole derivatives has revealed specific crystallographic parameters and space group assignments that are characteristic of this compound class. Studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds have demonstrated triclinic crystal systems with specific unit cell dimensions.

The conformational analysis of thiazole carboxamide derivatives indicates that these compounds can adopt various three-dimensional arrangements depending on the substitution pattern and intermolecular interactions. X-ray crystallographic data for related compounds show typical bond lengths and angles within the thiazole ring system, with the carbon-sulfur and carbon-nitrogen bonds exhibiting values consistent with aromatic character. The carboxamide functionality typically adopts a planar configuration due to the conjugation between the carbonyl group and the adjacent aromatic system.

Intermolecular hydrogen bonding patterns play a crucial role in determining the solid-state structure of this compound. The amino group at the 2-position and the carboxamide functionality provide multiple sites for hydrogen bond formation, both as donors and acceptors. Research on aminothiazole derivatives has shown that these compounds can form complex hydrogen-bonded networks in the solid state, leading to specific packing arrangements and potential supramolecular assemblies.

The conformational preferences of the phenyl ring relative to the thiazole plane are influenced by steric interactions and electronic effects. Computational and experimental studies suggest that the phenyl ring may adopt orientations that minimize steric clashes while maximizing favorable electronic interactions. The dihedral angle between the thiazole ring and the phenyl ring represents a critical conformational parameter that affects both the compound's physical properties and its potential biological activity.

Crystal structure predictions for this compound suggest possible space group assignments based on the known crystallographic behavior of structurally related compounds. The molecular packing is expected to be influenced by the combination of hydrogen bonding interactions, aromatic stacking effects, and van der Waals forces between adjacent molecules in the crystal lattice.

属性

IUPAC Name |

2-amino-N-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSQXKSCDPRDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The core structure of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide consists of a thiazole ring substituted at the 2-position by an amino group and at the 4-position by a carboxamide linked to a phenyl group. The preparation typically involves:

- Construction of the thiazole ring from suitable precursors.

- Introduction of the amino group at the 2-position.

- Formation of the carboxamide linkage with an aniline or phenylamine derivative.

Preparation via Thioamide and α-Bromo Ketoester Cyclization

One common method involves the cyclization of thiourea with α-bromo ketoesters to form the thiazole ring, followed by functional group transformations to yield the target compound.

- Starting materials: Thiourea and ethyl 3-bromopyruvate.

- Process: The reaction of thiourea with ethyl 3-bromopyruvate leads to the formation of thiazole-4-carboxylate derivatives, which can be further modified to introduce the amino and phenylcarboxamide groups.

- This method is referenced in patent CN104016944B, which describes the preparation of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives.

Thiazole Ring Construction from Amino Acid-Derived Amides and Thioamides

A sophisticated approach involves synthesizing thiazole derivatives starting from amino acid derivatives:

- Stepwise synthesis:

- Conversion of amino-protected amino acids to amides.

- Transformation of amides to thioamides.

- Cyclization to bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid generated in situ.

- Advantages: This procedure improves yields and simplifies purification compared to older three-step methods.

- Drawbacks: Partial racemization at the chiral center may occur during the final aromatization step, as indicated by optical rotation measurements.

- Final steps: Deprotection of thiazoles to yield amino derivatives, followed by coupling with 3,4,5-trimethoxybenzoyl chloride and further amidation with 4,4-difluorocyclohexylamine to produce target compounds.

- This method is detailed in a comprehensive synthesis study published in 2018.

Amide Formation Using Acid Chloride Intermediates and Thionyl Chloride Activation

Several patents, including KR100212635B1, describe the preparation of 2-aminothiazolecarboxamide derivatives via acid chloride intermediates:

- Procedure:

- Conversion of thiazole-4-carboxylic acid derivatives to acid chlorides using thionyl chloride (SOCl₂) in the presence of solvents like dichloromethane.

- Reaction of the acid chloride intermediate with aniline or amino-thiophene derivatives under controlled temperature (0–5 °C) and the presence of pyridine as a base.

- Refluxing and workup to isolate the final carboxamide compound.

- Yields: Vary depending on substituents, ranging from 41% to 91%.

- Representative examples:

| Entry | Starting Acid (mmol) | Solvent & Additives | SOCl₂ (mmol) | Amine Used | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Ethylamino-4-methyl-thiazole-5-carboxylic acid (10) | DCM, N-phenyl-N-methylformamide | 12 | Amino-thiophen-2-yl-acetonitrile hydrochloride | 91 | Reflux 2h, pyridine base |

| 2 | 2-Ethylamino-4-methoxymethyl-thiazole-5-carboxylic acid (10) | DCM, N-phenyl-N-methylformamide | 12 | Amino-thiophen-2-yl-acetonitrile hydrochloride | 68 | Same conditions |

| 3 | 2-Methylamino-4-ethyl-thiazole-5-carboxylic acid (10) | DCM, N,N-dimethylformamide | 12 | Amino-thiophen-2-yl-acetonitrile hydrochloride | 59 | Same conditions |

| 4 | 2-Methylamino-4-methoxymethyl-thiazole-5-carboxylic acid (10) | DCM, N,N-dimethylformamide | 12 | Amino-thiophen-2-yl-acetonitrile hydrochloride | 41 | Same conditions |

- The process involves careful temperature control and stepwise addition of reagents to optimize yield and purity.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The calcium carbonate method for thiazole ring formation is preferred over older multi-step methods due to better yields and simpler purification but may cause partial racemization at chiral centers, which must be considered in chiral compound synthesis.

- Use of thionyl chloride to generate acid chlorides from thiazole carboxylic acids is a robust and well-established method, enabling subsequent amide bond formation with phenylamine derivatives under mild conditions.

- The choice of solvent and additives like N-phenyl-N-methylformamide or N,N-dimethylformamide influences the reaction efficiency and yield.

- Temperature control during the addition of amines and pyridine is critical to prevent side reactions and maximize product yield.

- The presence of substituents on the thiazole ring (e.g., methyl, ethyl, methoxymethyl) affects the yield and reaction conditions, which must be optimized for each derivative.

化学反应分析

Acylation and Alkylation Reactions

2-Amino-

-phenyl-1,3-thiazole-4-carboxamide undergoes acylation and alkylation at its amino and carboxamide groups, enabling the synthesis of derivatives with enhanced biological activity.

For example, reaction with acetic anhydride under reflux yields

-acetyl derivatives, confirmed by

-NMR spectral data showing characteristic peaks at δ 2.10–2.30 ppm for acetyl groups .

Condensation Reactions

The compound participates in Schiff base formation and Knoevenagel condensation with aldehydes and ketones, expanding its utility in heterocyclic chemistry.

Coumarin derivative 13 showed a distinct

-NMR signal at δ 6.29 ppm for the coumarin H-4 proton, confirming successful cyclization .

Heterocyclization Reactions

The thiazole core facilitates the synthesis of fused heterocycles, such as pyran and pyridine derivatives, via multicomponent reactions.

These reactions exploit the nucleophilic amino group and electrophilic carboxamide site. For instance, compound 9 (derived from ethyl cyanoacetate) reacts with aldehydes to form benzylidene derivatives (11a–c ) .

Functionalization via Substitution

Electrophilic aromatic substitution and nucleophilic displacement modify the phenyl and thiazole rings.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Chlorination | SOCl | ||

| , DCM, 0°C, 2 hrs | 4-Chloro-thiazole derivatives | ||

| Suzuki Coupling | Aryl boronic acids, Pd(PPh | ||

| ) | |||

| , K | |||

| CO | |||

| Biaryl-thiazole hybrids |

Chlorination at the 4-position of the thiazole ring enhances electron-withdrawing effects, improving reactivity in subsequent cross-coupling reactions .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable biological properties:

| Derivative Type | Key Activity (IC

) | Mechanism of Action | Reference |

|---------------------|----------------------------------------|---------------------------------------|-----------|

| Pyran hybrids | Anticancer (15–35 µM) | Tubulin polymerization inhibition | |

| Coumarin hybrids | Anticonvulsant (ED

= 25 mg/kg)| GABA receptor modulation | |

For example, pyran derivative 17a demonstrated an IC

of 23.1 µM against MCF-7 breast cancer cells .

Stability and Reaction Optimization

Critical parameters for high-yield synthesis include:

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

作用机制

The mechanism of action of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can modulate various signaling pathways involved in inflammation and cell proliferation .

相似化合物的比较

Comparison with Similar Compounds

Below is a systematic comparison:

Substituent Effects on the Phenyl Ring

- N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Derivatives (): Substitution of the phenyl group with halogens (e.g., 4g: 4-chlorophenyl; 4h: 2,6-difluorophenyl) modulates synthetic yields (37–70%) and bioactivity. Key Data:

| Compound | Substituent | Yield (%) | Notable Features |

|---|---|---|---|

| 4g | 4-Cl | 70 | High yield, chloro enhances stability |

| 4h | 2,6-F | 60 | Fluorine improves bioavailability |

- N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide (): A 4-fluorophenyl group and sulfonamide substituent introduce polarity, likely enhancing solubility and target affinity compared to the parent compound .

Modifications on the Thiazole Ring

- Thiazovivin (): Structure: N-Benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide. The pyrimidinylamino group at position 2 confers ROCK1 kinase inhibitory activity, demonstrating the importance of heterocyclic substituents for target specificity .

- DAMPTC (): Structure: 2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide. The morpholinylpropyl chain enhances solubility and membrane permeability, while dichlorophenyl improves hydrophobic interactions .

Antiviral Activity

Kinase Inhibition and Anticancer Potential

-

- Structure: N-(1-Benzylpiperidin-4-yl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide.

- The benzylpiperidinyl group likely improves blood-brain barrier penetration, while fluorobenzamido enhances metabolic stability .

生物活性

2-amino-N-phenyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring with an amino group and a phenyl group attached to it. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive bacteria. For instance, certain modifications of the compound have shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Notably, one study reported an IC50 value indicating effective cytotoxicity against MCF-7 cells, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Interaction with DNA , leading to disruptions in replication.

- Induction of oxidative stress , which can trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against selected bacterial strains.

Study on Anticancer Activity

In a comparative study assessing various thiazole derivatives for anticancer properties, this compound was found to exhibit significant cytotoxicity against the MCF-7 cell line with an IC50 value around 15 µM after 48 hours of treatment. This study underscored the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Target | Effect | IC50/ MIC |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Significant antibacterial | MIC: 10 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50: 15 µM |

| HCT116 (colon cancer) | Cytotoxicity | IC50: TBD |

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-amino-N-phenyl-1,3-thiazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves coupling reactions between thiazole precursors and phenylamine derivatives. Key parameters include:

- Temperature : Maintain 60–80°C to ensure complete conversion without side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .

Example workflow:

React 2-amino-1,3-thiazole-4-carboxylic acid with phenyl isocyanate in DMF at 70°C for 6 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm purity by HPLC (>95%) and structure by H NMR .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- H/C NMR : Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and carboxamide (δ 8.1–8.3 ppm for CONH) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 260.3) .

- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays :

Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .

Evaluate anticancer potential using MTT assays (IC against HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Substituent Effects :

| Position | Modification | Observed Impact | Reference |

|---|---|---|---|

| Phenyl ring | Electron-withdrawing groups (e.g., -NO) | Increased antimicrobial activity | |

| Thiazole C2 | Methyl or trifluoromethyl groups | Improved metabolic stability |

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SHELX) :

Grow crystals via slow evaporation (solvent: methanol/chloroform).

Refine data using SHELXL (twinning parameters for high-symmetry space groups) .

- Example: Discrepancies in dihedral angles between thiazole and phenyl rings can be resolved via Hirshfeld surface analysis .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- Process Optimization :

| Parameter | Small-Scale Yield | Pilot-Scale Yield | Adjustment |

|---|---|---|---|

| Stirring rate | 75% (500 rpm) | 50% (200 rpm) | Increase to 800 rpm for better mixing . |

| Reagent stoichiometry | 1:1.2 (amine:acid) | 1:1.5 | Use excess amine to drive reaction . |

- Flow Chemistry : Continuous reactors reduce reaction time and improve reproducibility .

Q. How can molecular docking predict target interactions for mechanistic studies?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Protocol :

Prepare protein (e.g., EGFR kinase, PDB: 1M17) by removing water and adding hydrogens.

Dock this compound into the ATP-binding site.

Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies?

- Methodological Answer :

- Key Variables :

| Factor | Impact | Resolution |

|---|---|---|

| Assay pH | Alters ionization of carboxamide | Standardize to pH 7.4 (physiological buffer) . |

| Cell line heterogeneity | Genetic variability in cancer models | Use authenticated cell lines (e.g., ATCC) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。